2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
Description
2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a synthetic compound that has garnered interest due to its potential therapeutic applications. It is structurally characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and an acetamido group attached to a benzamide moiety .
Properties
IUPAC Name |
2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19(25)22-16-7-3-2-6-15(16)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCVTRDVWLORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions.
Formation of the Acetamido Group: The acetamido group is formed through acylation reactions involving acetyl chloride or acetic anhydride.
Attachment to Benzamide: The final step involves coupling the piperazine derivative with benzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups in the acetamido and benzamide moieties can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted piperazine compounds .
Scientific Research Applications
2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the binding of endogenous catecholamines such as noradrenaline and epinephrine. This blockade leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Uniqueness
2-({2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific substitution pattern and its high affinity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
